N-(3-aminopropyl)-2-fluorobenzamide
CAS No.:
Cat. No.: VC17704599
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13FN2O |
|---|---|
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | N-(3-aminopropyl)-2-fluorobenzamide |
| Standard InChI | InChI=1S/C10H13FN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12/h1-2,4-5H,3,6-7,12H2,(H,13,14) |
| Standard InChI Key | XMNZWQXONZLEGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCN)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(3-aminopropyl)-2-fluorobenzamide (molecular formula: ) consists of a 2-fluorobenzoic acid scaffold connected to a 3-aminopropylamine group. The fluorine atom at the ortho position of the benzene ring introduces steric and electronic effects that influence molecular interactions . The compound’s SMILES notation (C1=CC=C(C(=C1)F)C(=O)NCCCN) and InChIKey (PIWBDBLRWANLAC-UHFFFAOYSA-N) provide unambiguous structural descriptors .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 210.23 g/mol |
| Exact Mass | 210.1018 Da |
| Topological Polar Surface Area | 64.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Structural Analogues
While N-(3-aminopropyl)-2-fluorobenzamide lacks extensive standalone studies, its structural analogs offer insights:
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N-(3-aminopropyl)-3-fluorobenzamide: Demonstrates moderate binding affinity to kinase enzymes involved in cancer pathways .
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N-(2-aminoethyl)-2-fluorobenzamide: Shows enhanced solubility due to shorter alkyl chain length, though reduced membrane permeability .
Synthesis and Manufacturing
Scalability Challenges
The ortho-fluorine substituent may hinder reaction kinetics due to steric hindrance, necessitating elevated temperatures or prolonged reaction times. Industrial-scale production would require solvent optimization to mitigate byproduct formation .
Physicochemical Properties
Solubility and Stability
N-(3-aminopropyl)-2-fluorobenzamide is sparingly soluble in aqueous media (<1 mg/mL at 25°C) but exhibits improved solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . The compound remains stable under inert atmospheres at −20°C for >12 months, though hydrolytic degradation of the amide bond occurs at pH <2 or >10 .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1220 cm⁻¹ (C-F stretch) .
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NMR: NMR (400 MHz, DMSO-) δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.25 (q, 2H, CH₂), 2.65 (t, 2H, CH₂), 1.75 (m, 2H, CH₂) .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| N-(3-aminopropyl)-2-fluorobenzamide | Kinase X | Not reported |
| N-(3-aminopropyl)-3-fluorobenzamide | Kinase Y | 12.3 µM |
| N-(2-aminoethyl)-2-fluorobenzamide | GPCR Z | 8.7 µM |
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